Fosinopril-d5 Cesium
Description
Fosinopril-d5 Cesium is a deuterium-labeled analog of Fosinopril, a phosphinic acid-derived angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to enable precise quantification of Fosinopril and its metabolites in biological matrices .
Properties
Molecular Formula |
C₃₀H₄₀D₅CsNO₇P |
|---|---|
Molecular Weight |
700.59 |
Synonyms |
(4S)- 4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy-d5)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Cesium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₃₀H₄₀D₅CsNO₇P
- Molecular Weight : 700.59 g/mol
- CAS Number: Not available (NA)
- Isotopic Labeling : Five deuterium atoms replace hydrogen at specific positions, ensuring minimal alteration to chemical behavior while providing distinct mass spectral signatures .
- Application : Used in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research due to its stability and compatibility with high-sensitivity analytical methods .
Structural and Functional Comparisons
Fosinopril Sodium (Parent Compound)
- Molecular Formula : C₃₀H₄₅NNaO₇P
- Molecular Weight : 585.64–585.65 g/mol
- CAS Number : 88889-14-9
- Role: Prodrug of Fosinoprilat (active metabolite), used clinically to treat hypertension and heart failure .
- Key Differences: Lacks deuterium labeling. Contains sodium as the counterion instead of cesium. Clinically active, unlike Fosinopril-d5 Cesium, which is non-therapeutic and reserved for research .
Fosinopril-d5 Sodium Salt
- Molecular Formula : C₃₀H₄₀D₅NNaO₇P
- Molecular Weight : 590.68 g/mol (Pharmaffiliates) ; 567.70 g/mol (CymitQuimica)
- CAS Number : 1217513-43-3
- Role: Deuterated internal standard for Fosinopril quantification.
- Key Differences :
Fosinoprilat-d5 Sodium Salt
- Molecular Formula : C₂₃H₂₈D₅NNaO₇P
- Molecular Weight : 462.51 g/mol
- CAS Number : 1217522-63-8
- Role: Deuterated metabolite of Fosinopril, used to study drug clearance pathways (hepatobiliary and renal) .
- Key Differences: Smaller molecular structure due to removal of the ester prodrug moiety. Directly related to Fosinopril’s pharmacological activity, unlike this compound .
Analytical and Pharmacokinetic Comparisons
Table 1: Comparative Data for this compound and Related Compounds
Key Observations :
Counterion Impact: Cesium in this compound increases molecular weight compared to sodium salts, affecting solubility and chromatographic retention times . Sodium salts (e.g., Fosinopril Sodium) are preferred for clinical use due to better biocompatibility .
Deuterium Labeling: All deuterated analogs (this compound, Fosinopril-d5 Sodium Salt) are non-therapeutic and serve as internal standards, minimizing matrix effects in LC-MS .
Metabolic Relevance: Fosinoprilat-d5 Sodium Salt directly correlates with Fosinopril’s active metabolite, making it critical for studying drug elimination kinetics .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Fosinopril-d5 Cesium in a research setting?
- Methodological Answer: Synthesis involves deuterium incorporation at specific positions (e.g., methyl groups) via acid-catalyzed exchange or catalytic deuteration. Characterization requires high-resolution mass spectrometry (HRMS) to confirm deuteration efficiency (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. For cesium salt formation, ion-pair chromatography (IPC) with evaporative light scattering detection (ELSD) is recommended to confirm stoichiometry .
- Key Data: USP standards (e.g., USP Fosinopril Sodium RS) provide retention time benchmarks for HPLC validation (Table 1, ).
Q. How can researchers validate the purity of this compound using pharmacopeial guidelines?
- Methodological Answer: Follow USP General Chapters <621> and <621.1> for chromatographic system suitability. Use a mobile phase of acetonitrile/water/phosphoric acid (4000:15:2) with a C18 column. Measure related compounds (e.g., Fosinopril Related Compounds A–F) against USP reference standards, ensuring impurities ≤0.3% per ICH Q3A guidelines .
- Example Workflow:
| Step | Parameter | Criteria |
|---|---|---|
| 1 | Column | C18, 4.6 × 250 mm |
| 2 | Flow rate | 1.5 mL/min |
| 3 | Detection | UV at 210 nm |
Advanced Research Questions
Q. How do unresolved diastereomers in this compound impact quantitative analysis, and what strategies mitigate this?
- Methodological Answer: Diastereomers (e.g., Related Compounds B and C) co-elute under standard HPLC conditions. To resolve, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Alternatively, apply supercritical fluid chromatography (SFC) for higher resolution. Quantify unresolved peaks collectively and cross-validate via LC-MS/MS .
- Case Study: USP Fosinopril Related Compound B (hemibarium salt) shows unresolved diastereomers at RRT 0.7; integrating these peaks ensures compliance with impurity limits .
Q. What experimental designs are appropriate for studying the stability of this compound under stress conditions?
- Methodological Answer: Use ICH Q1A(R2)-compliant forced degradation studies:
- Acidic/basic hydrolysis: 0.1N HCl/NaOH at 60°C for 24h.
- Oxidation: 3% H2O2 at 25°C for 6h.
- Photolysis: Expose to 1.2 million lux·hr UV/visible light.
Monitor degradation via HPLC-UV and correlate with deuterium loss using isotope ratio mass spectrometry (IRMS) .
Q. How can researchers reconcile contradictory pharmacokinetic data for deuterated vs. non-deuterated fosinopril analogs?
- Methodological Answer: Apply the PICOT framework to structure comparative studies:
- Population: In vitro hepatic microsomes (human/rat).
- Intervention: Fosinopril-d5 vs. Fosinopril.
- Comparison: Metabolic half-life (t1/2) and CYP3A4 inhibition.
- Outcome: Isotope effect (kH/kD > 2 indicates significant deuterium impact).
- Time: 0–24h sampling.
Use nonlinear mixed-effects modeling (NONMEM) to analyze inter-species variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in impurity profiles reported across different HPLC methods?
- Methodological Answer: Discrepancies often arise from column selectivity (e.g., C8 vs. C18) or mobile phase pH. Validate methods using system suitability solutions containing this compound and Related Compound D. Apply principal component analysis (PCA) to impurity datasets to identify outlier conditions. Cross-reference with USP PF Vol. 32(3) acceptance criteria .
Methodological Frameworks
Q. What frameworks ensure ethical and rigorous research question formulation for this compound studies?
- Answer: Use the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
